molecular formula C5H4BrF3N2O B13896315 4-bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole

4-bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13896315
M. Wt: 245.00 g/mol
InChI Key: YHUGPRNFNHHPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Bromination: The bromine atom can be introduced using brominating agents like bromine or N-bromosuccinimide (NBS).

    Methoxylation: The methoxy group can be introduced through methylation reactions using agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products Formed

    Substitution reactions: Formation of substituted pyrazoles with different functional groups.

    Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.

    Coupling reactions: Formation of biaryl or other complex structures.

Scientific Research Applications

4-Bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methoxy-3-(trifluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    4-Bromo-5-methoxy-3-nitro-2-(trifluoromethoxy)pyridine: Contains a nitro group and a trifluoromethoxy group, offering different reactivity and properties.

Uniqueness

4-Bromo-5-methoxy-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which impart specific electronic and steric properties

Properties

Molecular Formula

C5H4BrF3N2O

Molecular Weight

245.00 g/mol

IUPAC Name

4-bromo-3-methoxy-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C5H4BrF3N2O/c1-12-4-2(6)3(10-11-4)5(7,8)9/h1H3,(H,10,11)

InChI Key

YHUGPRNFNHHPPS-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C1Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.